(S)-(-)-5'-Benzyloxyphenyl Carvedilol is a chiral derivative of Carvedilol, a medication primarily used for the treatment of hypertension and heart failure. This compound exhibits both non-selective beta-adrenergic antagonist and alpha-1 blocking activities, contributing to its efficacy in cardiovascular therapies. The compound is notable for its ability to reduce heart rate and myocardial oxygen demand, making it a significant focus in pharmacological research.
Carvedilol was originally developed in the late 1980s and has since been utilized widely in clinical settings. (S)-(-)-5'-Benzyloxyphenyl Carvedilol is synthesized as part of ongoing research to enhance the therapeutic properties of Carvedilol by modifying its structure to improve selectivity and reduce side effects.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol falls under the category of beta-blockers, specifically as a non-selective beta-adrenergic antagonist with additional alpha-1 blocking properties. This classification makes it relevant for treating conditions such as hypertension, heart failure, and certain types of arrhythmias.
The synthesis of (S)-(-)-5'-Benzyloxyphenyl Carvedilol typically involves several key steps:
In industrial production, optimizing reaction conditions such as temperature, pH, and reaction time is crucial to maximize yield and purity. Techniques like crystallization and chromatography are employed for purification.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol possesses a complex molecular structure characterized by its chiral centers. The compound's structure can be represented as follows:
The stereochemistry of (S)-(-)-5'-Benzyloxyphenyl Carvedilol contributes to its specific interactions with adrenergic receptors, influencing its pharmacological activity.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-(-)-5'-Benzyloxyphenyl Carvedilol involves:
Pharmacokinetics indicate that (S)-(-)-5'-Benzyloxyphenyl Carvedilol is rapidly absorbed, undergoing extensive first-pass metabolism primarily via CYP2D6 and CYP3A4 enzymes.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol is typically a white to off-white solid with moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant analyses often involve determining solubility profiles, stability under various pH conditions, and interaction with biological membranes.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry, pharmacology, and clinical application, showcasing its importance in ongoing medical research and development efforts.
(S)-(-)-5'-Benzyloxyphenyl Carvedilol (CAS RN: 887353-00-6) is a stereospecific metabolite of the cardiovascular drug carvedilol, with the systematic IUPAC name (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol. Its molecular formula is C₃₁H₃₂N₂O₅, corresponding to a molecular weight of 512.6 g/mol [1].
The compound features a chiral center at the C2 position of the propanolamine side chain, adopting an exclusive S configuration. This stereochemistry is designated as "(-)" due to its levorotatory nature, rotating plane-polarized light counterclockwise [1]. The benzyloxy modification occurs at the 5' position of carvedilol’s phenoxy ring, introducing a benzyloxyphenyl moiety (-OCH₂C₆H₅) that extends the molecular framework compared to the parent compound [1] [8].
Table 1: Molecular Identification Data
Property | Value |
---|---|
CAS Registry Number | 887353-00-6 |
Molecular Formula | C₃₁H₃₂N₂O₅ |
Molecular Weight | 512.6 g/mol |
IUPAC Name | (2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
Chiral Center | S-configuration at C2 |
Optical Rotation | Levorotatory (-) |
The stereochemistry critically determines pharmacological activity. The S(-) enantiomer primarily mediates β-adrenergic receptor blockade – a property conserved from carvedilol – while both enantiomers contribute to α₁-adrenergic antagonism. This stereoselectivity arises from differential binding affinity at adrenergic receptors due to spatial orientation [1] [7].
The compound presents as an off-white crystalline powder at ambient temperature. Its solubility profile reveals high dissolution in organic solvents: chloroform, dichloromethane, ethyl acetate, and methanol, but limited aqueous solubility – characteristic of lipophilic pharmaceuticals [1].
The benzyloxy substitution significantly enhances lipophilicity relative to carvedilol (logP ~3.9). Calculated partition coefficients indicate increased membrane permeability but may reduce dissolution rates. This modification elevates molecular weight by ~106 Da compared to carvedilol (406.5 g/mol), directly influencing pharmacokinetic behavior [1] [3].
Stability assessments indicate light sensitivity and oxidative susceptibility, necessitating storage under inert conditions. The electron-rich benzyl group may increase vulnerability to oxidative degradation, while the secondary amine and carbazole nitrogen could participate in acid-base reactions [1].
Table 2: Physicochemical Properties
Property | Characteristics |
---|---|
Physical State | Off-white crystalline powder |
Solubility | Soluble in chloroform, DCM, ethyl acetate, methanol; low aqueous solubility |
Lipophilicity (logP) | Increased vs carvedilol (estimated ~4.2) |
Stability Concerns | Photosensitive; oxidation-prone benzyl group |
Structurally, (S)-(-)-5'-Benzyloxyphenyl Carvedilol differs from carvedilol (C₂₄H₂₆N₂O₄) through the 5'-benzyloxy substitution on the phenoxy ring. This modification replaces a hydrogen atom with the -OCH₂C₆H₅ group, fundamentally altering physicochemical behavior. The benzyloxy extension creates steric bulk that may influence receptor binding kinetics and metabolite formation pathways [1] [8].
Metabolically, this compound arises via cytochrome P450-mediated transformations of carvedilol, primarily involving CYP2D6. The metabolic pathway initiates with 5'-hydroxylation forming 5'-hydroxyphenyl carvedilol (C₂₄H₂₆N₂O₅, MW 422.5 g/mol), followed by benzyl conjugation. This contrasts with the pharmacologically active 4'-hydroxyphenyl metabolite which demonstrates 13-fold greater β-blocking potency than carvedilol itself [1] [7].
Pharmacologically, the benzyloxy derivative’s receptor affinity profile remains incompletely characterized but likely retains carvedilol’s dual α₁/β-adrenergic antagonism. Stereochemical conservation suggests preserved S(-)-enantiomer selectivity for β-receptors. Molecular modeling indicates the benzyl group may sterically hinder interactions at accessory binding sites, potentially altering selectivity ratios compared to carvedilol or its 4'-hydroxy metabolite [1] [3].
Table 3: Structural and Metabolic Comparison with Carvedilol
Parameter | Carvedilol | 5'-Benzyloxyphenyl Derivative |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₃₁H₃₂N₂O₅ |
Molecular Weight | 406.5 g/mol | 512.6 g/mol |
Key Modification | None | 5'-Benzyloxy group |
Primary Metabolic Route | CYP2D6 hydroxylation | Benzyl conjugation of 5'-OH metabolite |
β-blocking Potency | Reference (1x) | Undetermined (structurally similar) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis confirms the benzyloxy group incorporation through characteristic signals: a benzyl methylene singlet at ~5.05 ppm (-OCH₂Ph) and aromatic multiplet at 7.30-7.45 ppm (phenyl ring). The chiral center’s methine proton (C2-H) appears as a multiplet near 3.85 ppm, while carbazole N-H resonates at ~10.9 ppm. ¹³C NMR displays diagnostic benzyl carbon at ~70.1 ppm (OCH₂), 137.2 ppm (ipso-phenyl), and 128.5-127.8 ppm (phenyl ortho/meta/para) [1] [8].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Key absorptions include:
X-Ray Powder Diffraction (XRPD):XRPD patterns indicate a crystalline lattice structure with characteristic peaks at 2θ = 8.4°, 12.7°, 15.3°, 17.0°, 21.5°, and 24.1°. The diffraction signature confirms molecular packing differences versus carvedilol polymorphs due to benzyloxy incorporation [1].
Mass Spectrometry:High-resolution ESI-MS shows the protonated molecular ion [M+H]⁺ at m/z 513.2390 (calc. 513.2389 for C₃₁H₃₃N₂O₅). Diagnostic fragments include:
Table 4: Diagnostic Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | 5.05 ppm (s, -OCH₂Ph); 7.30-7.45 ppm (m, Ph-H); 3.85 ppm (m, C2-H); 10.9 ppm (s, N-H) |
FT-IR | 3380 cm⁻¹ (N-H); 1245/1040 cm⁻¹ (C-O-C asym/sym); 1280 cm⁻¹ (benzyl ether C-O) |
XRPD | Principal peaks: 8.4°, 12.7°, 15.3°, 17.0°, 21.5°, 24.1° (2θ) |
Mass Spectrometry | [M+H]⁺ m/z 513.2390; Fragment m/z 91.0 (C₇H₇⁺) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7